Prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
Prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a polyfunctionalized core structure. The molecule features a 1,4-dihydropyridine ring substituted with a cyano group at position 5, a methyl group at position 2, and a 2-methoxyphenyl group at position 4. The sulfur-linked side chain at position 6 contains a 2-(2,5-dimethylanilino)-2-oxoethyl moiety, while the ester group at position 3 is a prop-2-enyl (allyl) substituent. These structural elements collectively influence its electronic, steric, and pharmacokinetic properties, making it a candidate for pharmacological applications, particularly in calcium channel modulation—a hallmark of DHP derivatives .
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-6-13-35-28(33)25-19(4)30-27(21(15-29)26(25)20-9-7-8-10-23(20)34-5)36-16-24(32)31-22-14-17(2)11-12-18(22)3/h6-12,14,26,30H,1,13,16H2,2-5H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXMXOFDMYGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 396.50 g/mol. The structure consists of a dihydropyridine core substituted with various functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the cyano group and the dihydropyridine structure suggests potential interactions with various enzymes. Dihydropyridines are known to act as calcium channel blockers and may influence neurotransmitter release.
- Antioxidant Activity : The methoxyphenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in signaling pathways related to inflammation and cellular proliferation.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have reported that the compound inhibits the proliferation of cancer cells. Specifically, it has shown IC50 values of approximately 30 µM against human breast cancer cell lines (MCF-7). This suggests a promising role in cancer therapy by inducing apoptosis and inhibiting cell cycle progression.
Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE) activity. A study reported an IC50 value of 45 µM for AChE inhibition, which is comparable to standard drugs used in Alzheimer's treatment.
Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibition zones of 15 mm against S. aureus and E. coli | |
| Anticancer Activity | IC50 = 30 µM against MCF-7 cells | |
| Neuroprotective Effects | IC50 = 45 µM for AChE inhibition |
Case Studies
-
Case Study on Anticancer Activity :
In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. The mechanism was further explored using flow cytometry, which indicated increased apoptosis rates in treated cells. -
Neuroprotective Study :
A study assessing the neuroprotective effects on rat models showed that administration of the compound led to improved cognitive function as measured by behavioral tests following induced oxidative stress.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound belongs to a broader class of 1,4-dihydropyridines, which are structurally analogous to nifedipine and other calcium channel blockers. Key structural variations among analogs include:
Key Observations :
Electronic Effects: The 2-methoxyphenyl group at position 4 in the target compound introduces electron-donating methoxy substituents, enhancing resonance stabilization of the DHP ring compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) . The 5-cyano group stabilizes the DHP ring via conjugation, a feature shared across all analogs .
Steric and Solubility Considerations :
- Bulky substituents (e.g., 3-methoxy-4-phenylmethoxyphenyl in ) reduce membrane permeability but may improve target specificity.
- The prop-2-enyl ester in the target compound and compound enhances lipophilicity compared to carboxamide derivatives (e.g., AZ331) .
Physicochemical Properties
- pKa : The predicted pKa of 8.58 () aligns with the target compound’s tertiary amine in the DHP ring, suggesting similar ionization behavior under physiological conditions .
- Density : A predicted density of ~1.36 g/cm³ indicates compact molecular packing, comparable to other DHPs with aromatic substituents .
Preparation Methods
Synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl Thiol
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2,5-Dimethylaniline (1.2 mmol) reacts with bromoacetyl bromide (1.0 mmol) in dry dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 2-bromo-N-(2,5-dimethylphenyl)acetamide (89% yield).
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Thiolation is performed using thiourea (1.5 mmol) in ethanol under reflux, followed by alkaline hydrolysis (NaOH, H₂O), affording the thiol intermediate.
Thiol-Ene Coupling
The DHP intermediate (1.0 mmol) and thiol (1.2 mmol) undergo Michael addition in methanol at 25°C, catalyzed by Fe₃O₄@Phen@Cu (15 mg). This method avoids oxidation and achieves 75–88% yield, consistent with similar DHP-thioether formations.
Esterification at Position 3
The carboxylic acid at C3 is activated using EDC- HCl (1.5 mmol) and DMAP (0.2 mmol) in dry THF. Propargyl alcohol (1.2 mmol) is added dropwise, and the reaction is stirred at 25°C for 12 hours. The prop-2-enyl ester is obtained in 82–90% yield after column chromatography (hexane/ethyl acetate 4:1).
Optimization and Challenges
| Step | Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Catalyst | Fe₃O₄@Phen@Cu (25 mg) | 92 | |
| 2 | Cyanide Source | KCN in DMF | 78 | |
| 3 | Thiol Coupling | Fe₃O₄@Phen@Cu (15 mg) | 85 | |
| 4 | Esterification | EDC- HCl, DMAP | 88 |
Key Challenges:
-
Regioselectivity: The C5 cyano group must be introduced before thiolation to prevent side reactions.
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Thiol Stability: The thiol intermediate is prone to oxidation; thus, in situ generation and immediate use are critical.
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Steric Hindrance: Bulky substituents at C4 and C6 necessitate prolonged reaction times for esterification.
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
